For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Structural Elucidation of Neononanoic Acid
Abstract
Neononanoic acid, a branched-chain carboxylic acid, is a vital intermediate in the synthesis of a wide array of chemical products, including polymers, coatings, and specialty lubricants. Its unique trialkyl acetic acid structure, with a quaternary alpha-carbon, imparts significant steric hindrance that results in exceptional thermal and hydrolytic stability in its derivatives.[1] This technical guide provides a comprehensive overview of the primary synthesis route for neononanoic acid—the Koch-Haaf reaction—and details the key analytical techniques employed for its thorough structural elucidation. Detailed experimental protocols, tabulated quantitative data, and process visualizations are presented to serve as a practical resource for researchers in organic synthesis and drug development.
Synthesis of Neononanoic Acid
The predominant industrial method for synthesizing neononanoic acid and other neo acids is the Koch reaction, or more specifically, the Koch-Haaf reaction when formic acid is used as the carbon monoxide source.[1][2] This acid-catalyzed carbonylation process involves the reaction of a branched alkene, typically isooctene, with carbon monoxide and water under elevated temperature and pressure.[1][3]
The reaction proceeds through the formation of a stable tertiary carbenium ion from the protonation of the alkene.[2] This carbocation is then attacked by carbon monoxide to form a highly reactive acylium ion, which is subsequently hydrolyzed to yield the final tertiary carboxylic acid product.[2][4] The use of formic acid in the presence of a strong acid like sulfuric acid can generate carbon monoxide in situ, allowing the reaction to proceed under milder conditions.[2][5]
Reaction Pathway: The Koch-Haaf Reaction
The synthesis pathway involves three main steps: carbocation formation, carbonylation, and hydrolysis.
Caption: The Koch-Haaf reaction mechanism for neononanoic acid synthesis.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a representative synthesis of neononanoic acid from isooctene using the Koch-Haaf methodology.
Materials:
-
Isooctene (mixture of isomers)
-
Concentrated Sulfuric Acid (98%)
-
Formic Acid (96%)
-
Diethyl Ether
-
Potassium Hydroxide (KOH) solution (1.4 N)
-
Hydrochloric Acid (HCl) solution (1 N)
-
Ice
Procedure:
-
Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 15.7 g (80 mmol) of concentrated sulfuric acid. Cool the flask in an ice/water bath to maintain a temperature of 15-20°C.[6]
-
Reagent Addition: Prepare a solution of 9.0 g (80 mmol) of isooctene in 4.04 g (96 mmol) of formic acid. Add this solution dropwise to the stirred sulfuric acid over a period of 20-30 minutes, ensuring the internal temperature does not exceed 20°C.[6]
-
Reaction: After the addition is complete, allow the mixture to stir at 15-20°C for an additional 30 minutes.
-
Quenching: Carefully pour the reaction mixture over a beaker containing 100 g of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers. Wash the ethereal layer with a 1.4 N KOH aqueous solution to convert the carboxylic acid to its salt and remove unreacted starting material.[6]
-
Acidification and Isolation: Acidify the aqueous layer with 1 N HCl until the solution is acidic to litmus paper, which will precipitate the neononanoic acid.[6]
-
Final Extraction: Extract the neononanoic acid from the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude neononanoic acid.
-
Purification: The crude product can be further purified by vacuum distillation.
Structural Elucidation
The confirmation of the neononanoic acid structure requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and overall connectivity. The general workflow involves sequentially applying these methods to build a complete structural picture.
Analytical Workflow
Caption: Workflow for the structural elucidation of neononanoic acid.
Spectroscopic Data and Interpretation
The following tables summarize the key physical properties and expected spectroscopic data for neononanoic acid.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₂ | [7][8] |
| Molecular Weight | 158.24 g/mol | [7][8] |
| CAS Number | 59354-78-8 | [7] |
| IUPAC Name (example isomer) | 6,6-dimethylheptanoic acid | [7] |
| Appearance | Colorless to pale yellow liquid | [9] |
Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Region/Shift | Interpretation |
| IR Spectroscopy | 2500-3300 cm⁻¹ (very broad) | O-H stretch of the carboxylic acid dimer.[10] |
| ~2960 cm⁻¹ (sharp) | C-H stretch of alkyl groups.[10] | |
| ~1710 cm⁻¹ (strong, sharp) | C=O stretch of the carboxylic acid.[10] | |
| ¹H NMR Spectroscopy | 10-12 ppm (broad singlet) | Acidic proton of the -COOH group.[10] |
| 0.8-2.5 ppm (multiplets) | Protons of the branched alkyl chain. | |
| ¹³C NMR Spectroscopy | 160-180 ppm | Carbonyl carbon of the -COOH group.[10] |
| 10-50 ppm | Carbons of the branched alkyl chain. | |
| Mass Spectrometry (EI) | M⁺ peak at m/z = 158 | Molecular ion peak corresponding to C₉H₁₈O₂. |
| Characteristic fragments | Fragmentation pattern reveals the branched alkyl structure. |
Detailed Protocols for Structural Analysis
Infrared (IR) Spectroscopy
Objective: To identify the carboxylic acid functional group via its characteristic O-H and C=O stretching vibrations.
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Place a small drop of the purified neononanoic acid sample directly onto the center of the ATR crystal.
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Analyze the resulting spectrum, looking specifically for a very broad absorption between 2500-3300 cm⁻¹ and a strong, sharp absorption around 1710 cm⁻¹.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and confirm the presence and position of the carboxyl group.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the neononanoic acid sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons and analyze the chemical shifts and splitting patterns. Look for a highly deshielded, broad singlet between 10-12 ppm, characteristic of the carboxylic acid proton.[10]
-
-
¹³C NMR Acquisition:
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Analyze the chemical shifts to identify the different carbon environments. The carbonyl carbon of the acid is expected to appear significantly downfield in the 160-180 ppm range.[10]
-
Mass Spectrometry (MS)
Objective: To determine the exact molecular weight and to gain further structural information from the molecule's fragmentation pattern.
Methodology (Electron Ionization - EI-MS):
-
Sample Introduction: Introduce a small amount of the volatile neononanoic acid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification or a direct insertion probe.
-
Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV) in the ion source. This will cause ionization to form a molecular ion (M⁺) and induce fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight (m/z = 158 for C₉H₁₈O₂).
-
Analyze the major fragment ions. The fragmentation pattern will be characteristic of the specific isomeric structure of the branched alkyl chain, providing crucial information to differentiate between possible isomers.
-
References
- 1. Neononanoic acid | 59354-78-8 | Benchchem [benchchem.com]
- 2. Koch reaction - Wikipedia [en.wikipedia.org]
- 3. US5342979A - Production of tertiary carboxylic acids - Google Patents [patents.google.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neononanoic acid | C9H18O2 | CID 6453798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. caloongchem.com [caloongchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. google.com [google.com]
